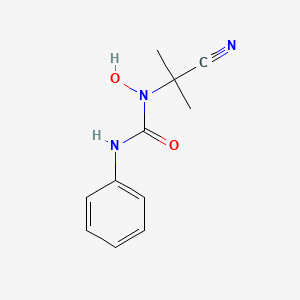
N-(2-Cyanopropan-2-yl)-N-hydroxy-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a cyano group, a hydroxy group, and a phenylurea moiety, making it a versatile intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea typically involves the reaction of 2-cyanopropan-2-ylamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy and phenylurea moieties can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-methylurea
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-ethylurea
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylthiourea
Comparison: N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to its methyl and ethyl analogs. The phenyl group also provides additional sites for interaction with biological targets, making it a more versatile compound in medicinal chemistry.
特性
CAS番号 |
66285-92-5 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
1-(2-cyanopropan-2-yl)-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,8-12)14(16)10(15)13-9-6-4-3-5-7-9/h3-7,16H,1-2H3,(H,13,15) |
InChIキー |
NZVKNPMVYFEFTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)N(C(=O)NC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















